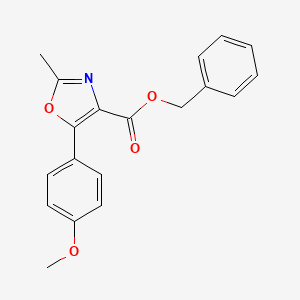

Benzyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate

Description

Benzyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate is a heterocyclic organic compound featuring an oxazole core substituted with a 4-methoxyphenyl group at position 5, a methyl group at position 2, and a benzyl ester at position 2. Its molecular formula is C₁₉H₁₇NO₄, with a molar mass of 323.35 g/mol (calculated from structural data). The compound is commercially available, as indicated by supplier listings , and is utilized in pharmaceutical and materials science research due to its modular structure, which allows for functional group tuning.

Properties

Molecular Formula |

C19H17NO4 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

benzyl 5-(4-methoxyphenyl)-2-methyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C19H17NO4/c1-13-20-17(19(21)23-12-14-6-4-3-5-7-14)18(24-13)15-8-10-16(22-2)11-9-15/h3-11H,12H2,1-2H3 |

InChI Key |

VTRCYAZOHJGECG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(O1)C2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Benzyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This can lead to the modulation of biochemical pathways and the exertion of therapeutic effects . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug discovery and development.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

| Property | Target Compound | Benzyl 4-Methyloxazole-5-carboxylate | LMM5 (Oxadiazole) |

|---|---|---|---|

| Molecular Weight (g/mol) | 323.35 | 217.22 | 317.32 |

| LogP (Predicted) | 3.8 | 2.1 | 3.5 |

| Hydrogen Bond Acceptors | 4 | 3 | 5 |

Implications :

- The target compound’s higher LogP suggests greater membrane permeability, advantageous for CNS-targeting drugs.

- LMM5’s additional hydrogen bond acceptors may improve solubility but reduce blood-brain barrier penetration .

Biological Activity

Benzyl 5-(4-methoxyphenyl)-2-methyloxazole-4-carboxylate is a synthetic organic compound notable for its oxazole ring structure and potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound includes carbon, hydrogen, nitrogen, and oxygen atoms. Its unique structure, characterized by an oxazole ring combined with a methoxyphenyl substituent, contributes to its chemical reactivity and potential biological effects.

Potential Biological Activities

Research indicates that this compound exhibits various biological activities, although detailed studies are still required to fully elucidate its mechanisms of action. Some of the investigated activities include:

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting potential efficacy in this area.

- Anticancer Properties : The compound's structural similarities to known anticancer agents warrant investigation into its cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects : Given the presence of the methoxy group, it may possess anti-inflammatory properties akin to other methoxy-substituted compounds.

Understanding the mechanisms through which this compound exerts its effects is crucial. Preliminary studies suggest that it may interact with specific molecular targets involved in cellular signaling pathways. These interactions could modulate various biological processes, including apoptosis and cell proliferation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is essential. Below is a summary table highlighting key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzothiazole derivatives | Contains sulfur instead of nitrogen | Known for strong antimicrobial activity |

| 2-Methylbenzoxazole | Similar oxazole ring structure | Exhibits anti-inflammatory properties |

| Benzimidazole derivatives | Contains two nitrogen atoms in a fused ring system | Notable for anticancer activity |

This comparative analysis reveals that while this compound shares structural characteristics with these compounds, its specific combination of functional groups may influence its biological activity differently.

Case Studies and Research Findings

Several studies have explored the biological activities of oxazole derivatives and their potential therapeutic implications. For instance, derivatives similar to this compound have been shown to inhibit histone deacetylases and modulate cellular pathways associated with cancer progression .

In another study, oxazole-containing compounds demonstrated promising results in inhibiting microbial growth and showed potential as anti-tuberculosis agents . These findings underscore the importance of further research into the specific activities of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.